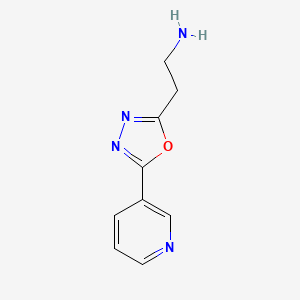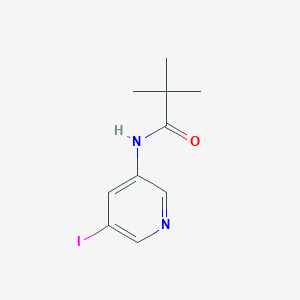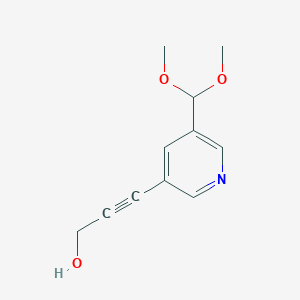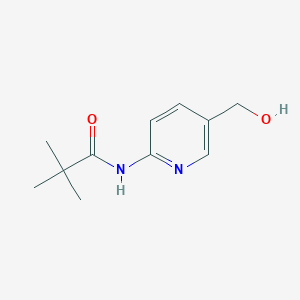
2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine” is a complex organic molecule that contains a pyridine ring, an oxadiazole ring, and an ethanamine group . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The oxadiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The ethanamine group consists of a two-carbon chain (ethane) with an amine (-NH2) group attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine and oxadiazole rings would likely result in these rings being planar. The ethanamine group would likely have a tetrahedral geometry around the carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings and the ethanamine group. The nitrogen atoms in the rings could act as nucleophiles in reactions. The ethanamine group could also participate in reactions due to the presence of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could result in the compound being a base. The compound could also exhibit polarity due to the presence of the nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activity
- Novel 1,2,4-oxadiazole derivatives, structurally similar to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine, have shown potential in antitumor activity. Their synthesis and in vitro anti-cancer activity were assessed, revealing significant potency in certain compounds (Maftei et al., 2016).
- A related compound demonstrated strong antimicrobial activity, suggesting potential in antimicrobial and possibly antitumor applications (Salimon et al., 2011).
DNA Interaction and Cleavage Activity
- Copper(II) complexes with ligands structurally similar to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine exhibited good DNA binding propensity and showed potential in DNA interaction and cleavage activities (Kumar et al., 2012).
Synthesis and Characterization of Derivatives
- Research into the synthesis and characterization of derivatives related to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine has been conducted, contributing to understanding their structure and potential applications in various fields (Chaudhry et al., 2020).
Antimycobacterial Activity
- Certain derivatives have been found to exhibit significant antimycobacterial activity, suggesting potential use in treating bacterial infections (Navarrete-Vázquez et al., 2007).
Antioxidant and Antimitotic Agent
- Asymmetric derivatives of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine have been synthesized and evaluated for their antioxidant and antimitotic activities, indicating potential therapeutic applications (Pund et al., 2022).
Photoluminescence and Electronic Properties
- Certain oxadiazole derivatives related to this compound have been studied for their photoluminescence and electronic properties, potentially useful in material science applications (Shih et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-4-3-8-12-13-9(14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGYOOCIXFUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640517 |
Source


|
| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine | |
CAS RN |
933754-48-4 |
Source


|
| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)